2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
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Overview
Description
2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the pyrimidine family and has been synthesized through various methods. In
Mechanism of Action
The mechanism of action of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine is not fully understood. However, it has been found to exhibit inhibitory activity against certain enzymes and receptors, which may be related to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine have not been extensively studied. However, it has been found to exhibit inhibitory activity against certain enzymes and receptors, which may have implications for its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine is its potential as a tool in chemical biology research. However, one limitation is the lack of understanding of its mechanism of action and its potential side effects.
Future Directions
Future research on 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine could focus on the following areas:
1. Further exploration of its mechanism of action and potential therapeutic applications.
2. Investigation of its potential side effects and toxicity.
3. Optimization of its synthesis method to improve yield and purity.
4. Development of new analogs with improved activity and selectivity.
5. Evaluation of its potential as a tool in chemical biology research.
Synthesis Methods
The synthesis of 2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been achieved through several methods. One such method involves the reaction between 4-methoxy-3-methylbenzenesulfonyl chloride and piperidine in the presence of a base, followed by the reaction with 2-chloro-6-methoxypyrimidine. Another method involves the reaction between 4-methoxy-3-methylbenzenesulfonyl chloride and piperidine, followed by the reaction with 2-hydroxypyrimidine in the presence of a base.
Scientific Research Applications
2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine has been studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against certain enzymes and receptors, making it a potential candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential use as a tool in chemical biology research.
properties
IUPAC Name |
2-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-12-16(4-5-17(14)24-2)26(22,23)21-10-6-15(7-11-21)13-25-18-19-8-3-9-20-18/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTAIHNCOCNCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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